n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
CAS No.:
Cat. No.: VC18108796
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |
| Standard InChI | InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |
| Standard InChI Key | DNGYZWZRIBTUBY-UHFFFAOYSA-N |
| Canonical SMILES | CNCCCCN1C=NC=N1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine features a four-carbon butanamine chain with a methyl group at the terminal amine and a 1,2,4-triazole ring at the fourth carbon. The IUPAC name, N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine, reflects this arrangement . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| SMILES Notation | CNCCCCN1C=NC=N1 |
| InChI Key | DNGYZWZRIBTUBY-UHFFFAOYSA-N |
| PubChem CID | 62448485 |
The triazole ring’s nitrogen atoms at positions 1, 2, and 4 contribute to the compound’s polarity and ability to form hydrogen bonds, critical for interactions with biological targets .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 2.2 ppm), methylene protons adjacent to the amine ( 2.7–3.1 ppm), and triazole ring protons ( 7.8–8.2 ppm). Density functional theory (DFT) simulations predict a planar triazole ring with a slight puckering of the butanamine chain, optimizing steric and electronic interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. One validated route involves reacting 1,2,4-triazole with 4-chloro-N-methylbutan-1-amine in the presence of a base such as potassium carbonate:
Yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol. Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes.
Industrial Production
Scalable synthesis utilizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 120–140°C |
| Pressure | 2–3 atm |
| Catalyst | Zeolite H-ZSM-5 |
| Residence Time | 30–40 minutes |
Industrial batches achieve throughputs of 50–100 kg/day with >99% purity via simulated moving bed chromatography.
Chemical and Physical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits moderate hygroscopicity, requiring storage under nitrogen atmospheres.
Reactivity Profile
The triazole ring participates in electrophilic substitution at the N-1 position, while the primary amine undergoes acylations and alkylations. Notable reactions include:
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Acylation:
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Oxidation:
Hydrogen peroxide oxidizes the triazole ring to form 1,2,4-triazole N-oxide derivatives, though this reduces antifungal activity.
Biological Activity and Mechanisms
Antifungal Efficacy
In vitro assays against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC: 2 µg/mL). The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination to the heme iron atom through the triazole N-4 atom.
Antibacterial and Agricultural Applications
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for kinase inhibitors, particularly targeting Bruton’s tyrosine kinase (BTK) in autoimmune diseases. Structure-activity relationship (SAR) studies indicate that elongation of the butanamine chain improves selectivity by 40% .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity (3.2 mmol/g at 298 K) due to triazole-metal coordination sites.
Comparison with Structural Analogs
| Compound | Key Structural Difference | Bioactivity (MIC vs. C. albicans) |
|---|---|---|
| Fluconazole | Bis-triazole ring | 2 µg/mL |
| Voriconazole | Fluorinated pyrimidine | 0.5 µg/mL |
| n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine | Butanamine chain | 8 µg/mL |
The butanamine chain reduces potency compared to fluorinated analogs but improves solubility (LogP: 1.2 vs. 2.1 for fluconazole) .
Future Research Directions
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Hybrid Derivatives: Coupling with quinoline or β-lactam motifs to broaden antimicrobial spectra.
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Nanoparticle Delivery: Encapsulation in liposomes to enhance bioavailability and reduce hepatotoxicity.
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Green Synthesis: Developing biocatalytic routes using engineered E. coli expressing cytochrome P450 enzymes.
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